molecular formula C19H30O2 B1589158 1-Androstenediol CAS No. 5323-27-3

1-Androstenediol

Cat. No. B1589158
CAS RN: 5323-27-3
M. Wt: 290.4 g/mol
InChI Key: RZFGPAMUAXASRE-YSZCXEEOSA-N
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Description

1-Androstenediol, also known as 5α-androst-1-ene-3β,17β-diol or 4,5α-dihydro-δ1-4-androstenediol, is a prohormone of 1-testosterone . It is a type of chemical known as a steroid and is converted in the body to testosterone and other sex hormones .


Synthesis Analysis

1-Androstenediol is derived from dehydroepiandrosterone (DHEA) by the reduction of the 17-keto group (17-hydroxysteroid dehydrogenases) .


Molecular Structure Analysis

The molecular formula of 1-Androstenediol is C19H30O2 . Its average mass is 290.440 Da and its monoisotopic mass is 290.224579 Da .


Chemical Reactions Analysis

1-Androstenediol is converted to testosterone by the oxidation of the 3-beta hydroxyl group to a 3-keto group (3-hydroxysteroid dehydrogenases) .


Physical And Chemical Properties Analysis

1-Androstenediol has a molecular formula of C19H30O2, an average mass of 290.440 Da, and a monoisotopic mass of 290.224579 Da .

Safety And Hazards

1-Androstenediol used to be available as a dietary supplement in the U.S. but has been reclassified as a schedule III controlled substance .

Future Directions

While 1-Androstenediol is currently regarded as a controlled substance, it still has medicinal value as an androgenic, anabolic, and even anti-androgenic agent . The efficacy/adverse-effect profiles of newer androgenic-anabolic compounds, such as selective androgen receptor modulators, have not been sufficiently established and may pose a greater risk than conventional androgenic-anabolic agents .

properties

IUPAC Name

(3R,5S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12-17,20-21H,3-6,8,10-11H2,1-2H3/t12-,13-,14-,15-,16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFGPAMUAXASRE-YSZCXEEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4C3(C=CC(C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C=C[C@@H](C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627737
Record name 5alpha-Androst-1-ene-3beta,17beta-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Androstenediol

CAS RN

5323-27-3
Record name 5α-Androst-1-ene-3β,17β-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5323-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Androstenediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005323273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Androstenediol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01503
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5alpha-Androst-1-ene-3beta,17beta-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ANDROSTENEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7W74907I7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
118
Citations
MK Parr, G Opfermann, H Geyer, F Westphal… - Steroids, 2011 - Elsevier
New analogues of androgens that had never been available as approved drugs are marketed as “dietary supplement” recently. They are mainly advertised to promote muscle mass and …
Number of citations: 36 www.sciencedirect.com
K Verheyden, B Le Bizec, D Courtheyn, V Mortier… - Analytica chimica …, 2007 - Elsevier
Regularly new anabolic steroids appear on the black market. In most cases these substances are marketed on websites or are confiscated during inspections. 1,(5α)-Androstene-17β-ol-…
Number of citations: 16 www.sciencedirect.com
FT Delbeke, P Van Eenoo, W Van Thuyne… - The Journal of steroid …, 2002 - Elsevier
… 1-androstenediol preparation was contaminated with several other anabolic steroids. Oxidation of 1-androstenediol to 1-… including 1-androstenediol and 7-keto-DHEA will be presented. …
Number of citations: 90 www.sciencedirect.com
T Kołek, N Milecka, A Świzdor, A Panek… - Organic & Biomolecular …, 2011 - pubs.rsc.org
The course of transformation of DHEA, androstenediol and epiandrosterone in Mortierella isabellinaAM212 culture was investigated. The mentioned substrates underwent effective …
Number of citations: 40 pubs.rsc.org
P Van Eenoo, P Mikulèíková, K Deventer… - Recent Advances in …, 2005 - dshs-koeln.de
… It is produced by Ergopharm, the company that introduced other notorious products like 4-androstenedione, 4androstenediol, 19-nor-4-androstenediol and 1-androstenediol. Based …
Number of citations: 7 www.dshs-koeln.de
MH Whitnall, CE Inal, WE Jackson III… - Radiation …, 2001 - meridian.allenpress.com
Whitnall, MH, Inal, CE, Jackson, WE, III, Miner, VL, Villa, V. and Seed, TM In Vivo Radioprotection by 5-Androstenediol: Stimulation of the Innate Immune System. Radiat. Res. 156, 283–…
Number of citations: 83 meridian.allenpress.com
EJ Foley - Proceedings of the Society for Experimental …, 1950 - journals.sagepub.com
… periments in which the growth of transplantable mouse tumors, sarcoma 180 and aclenocarcinoma CSH-Bi, were retarded when methj-1 androstenediol (3B-17 €3-1 7 methyl …
Number of citations: 9 journals.sagepub.com
CHL Shackleton, JRB Livingstone, FL Mitchell - Steroids, 1968 - Elsevier
The 17α and l7β epimers of androstenediol (3β,l7-dihydroxy-androst-5-ene) have been separated in umbilical cord venous plasma and infant and adult urine and the 17α epimer …
Number of citations: 37 www.sciencedirect.com
N Milecka-Tronina, T Kołek, A Świzdor… - Bioorganic & Medicinal …, 2014 - Elsevier
In this paper we focus on the course of 7-hydroxylation of DHEA, androstenediol, epiandrosterone, and 5α-androstan-3,17-dione by Absidia coerulea AM93. Apart from that, we present …
Number of citations: 31 www.sciencedirect.com
RC Bonney, MJ Reed, PA Beranek… - Journal of steroid …, 1985 - Elsevier
The enzyme 17β-hydroxy steroid dehydrogenase (170HSD) was studied in human endometrium and adrenal cortex with respect to the metabolism of 5-androstene-3β,17β-diol (…
Number of citations: 15 www.sciencedirect.com

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